Comparative Kinetics: 10-Fold Lower Km than Synthetic Tetradecapeptide for Human Renin
The Michaelis-Menten constant (Km) for Angiotensinogen (1-13) (human) is approximately 10-fold lower than that of a commonly used synthetic tetradecapeptide substrate derived from porcine angiotensinogen. This difference is critical for modeling physiological conditions. For the natural human protein angiotensinogen (from which the 1-13 peptide is derived), the Km was determined to be 1.0 ± 0.1 µM. In contrast, the synthetic tetradecapeptide substrate exhibited a Km of 11.7 ± 0.7 µM [1]. While Vmax values were similar, the significant Km difference translates to a higher catalytic efficiency (kcat/Km) for the human sequence.
| Evidence Dimension | Affinity for human renin (Km) |
|---|---|
| Target Compound Data | Km = 1.0 ± 0.1 µM (for human angiotensinogen) |
| Comparator Or Baseline | Synthetic tetradecapeptide (porcine sequence): Km = 11.7 ± 0.7 µM |
| Quantified Difference | 11.7-fold higher Km for the comparator |
| Conditions | In vitro enzymatic assay with human renin, pH 7.4, 37°C. |
Why This Matters
A lower Km indicates higher affinity for human renin, making Angiotensinogen (1-13) a more sensitive and physiologically relevant substrate for detecting renin activity or screening potential inhibitors.
- [1] Stammers DK, Dann JG, Harris CJ, Smith DR. Comparison of angiotensinogen and tetradecapeptide as substrates for human renin. Substrate dependence of the mode of inhibition of renin by a statine-containing hexapeptide. Arch Biochem Biophys. 1987;258(2):413-420. doi:10.1016/0003-9861(87)90362-6 View Source
